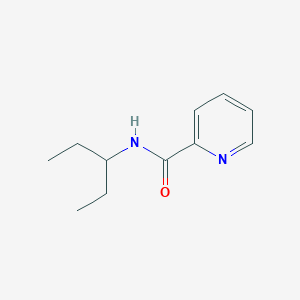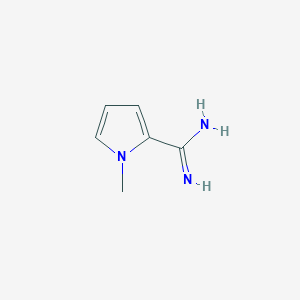
1-Methyl-1H-pyrrole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrrole-2-carboximidamide is a heterocyclic organic compound with the molecular formula C6H9N3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylpyrrole} + \text{Cyanamide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1-Methyl-1H-pyrrole-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methyl-1H-pyrrole-2-carboximidamide can be compared with other similar compounds, such as:
- 1-Methyl-1H-pyrrole-2-carboxamide
- 1-Methyl-1H-pyrrole-2-carboxylic acid
- 1-Methyl-1H-pyrrole-2-carboxaldehyde
These compounds share a similar pyrrole core structure but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
105533-77-5 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-methylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H9N3/c1-9-4-2-3-5(9)6(7)8/h2-4H,1H3,(H3,7,8) |
InChI Key |
ZFQYRAGTMAIVON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


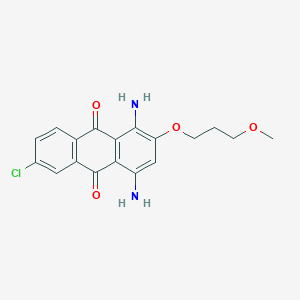
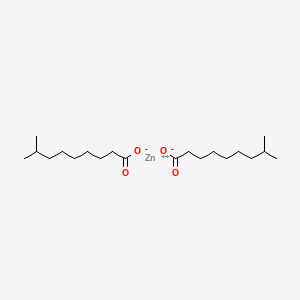
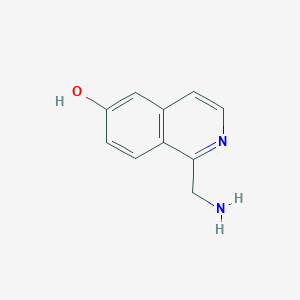
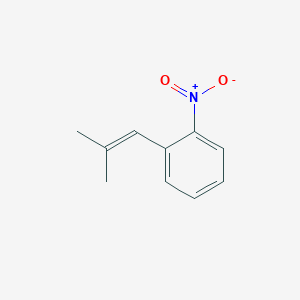
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
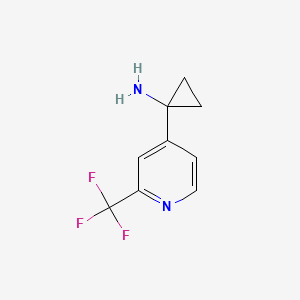

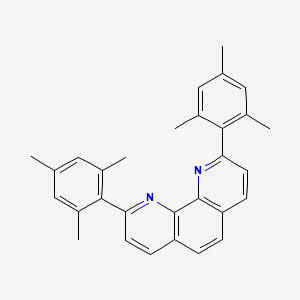
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
